molecular formula C15H11N5 B5705667 7-methyl-5-phenyltetrazolo[1,5-c]quinazoline

7-methyl-5-phenyltetrazolo[1,5-c]quinazoline

Cat. No. B5705667
M. Wt: 261.28 g/mol
InChI Key: JADLDVCEEQBBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-5-phenyltetrazolo[1,5-c]quinazoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a tetrazole ring and a quinazoline ring.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : The derivatives of 5-phenyltetrazolo[1,5-c]quinazoline, including 7-methyl-5-phenyltetrazolo[1,5-c]-quinazoline, have been synthesized, marking the first instance of obtaining such compounds. These include substituents in the benzene nucleus, offering a variety of structural possibilities (Golomolzin & Postovskii, 1970).

  • Benzannulation Method for Synthesis : The synthesis of tetrahydrotetrazolo[5,1-b]quinazolines was achieved by reacting 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine with α,β-unsaturated carbonyl compounds, which leads to aromatic tetrazoloquinazolines. This method sheds light on potential pathways for synthesizing related compounds (Sidorenko & Orlov, 2008).

Molecular Docking and Potential Antimicrobial Activity

  • Molecular Docking Studies : 7-Methyl-5-phenyltetrazolo[1,5-c]quinazoline and its derivatives have been analyzed for molecular docking to ribosomal 50S protein, indicating potential antimicrobial activity. This research opens avenues for exploring these compounds as antimicrobial agents (Antypenko et al., 2022).

  • Cytotoxicity and Molecular Docking : The derivatives of 5-styryltetrazolo[1,5-c]quinazolines, including those substituted at the 9-position, have demonstrated cytotoxicity against human breast adenocarcinoma and cervical cancer cells. Molecular docking studies indicate potential interactions with tubulin, suggesting their application in cancer research (Mphahlele et al., 2017).

Chemical Transformations and Reactions

  • Tetrazole-Azide Transformations : The transformation of tetrazoloquinazolines into corresponding azides has been demonstrated, adding to the understanding of their chemical behavior and potential applications in various chemical reactions (Smirnova et al., 1970).

  • Chemical Synthesis of Triazoloquinazolines : A study explored the synthesis of tetrazolo[1,5-a]quinazoline derivatives and their application in creating 4-amino-2-(1,2,3-triazol-1-yl)quinazolines. This highlights the versatility of tetrazoloquinazolines in synthesizing structurally diverse compounds (Kalniņa et al., 2014).

ADME Properties and Drug-likeness Prediction

  • ADME Properties Prediction : The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-methyl-5-phenyltetrazolo[1,5-c]quinazolines were calculated to predict their drug-likeness, indicating potential as antimicrobial agents (Antypenko et al., 2022).

properties

IUPAC Name

7-methyl-5-phenyltetrazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5/c1-10-6-5-9-12-13(10)16-14(11-7-3-2-4-8-11)20-15(12)17-18-19-20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADLDVCEEQBBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NN=NN3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-5-phenyltetrazolo[1,5-c]quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-5-phenyltetrazolo[1,5-c]quinazoline
Reactant of Route 2
Reactant of Route 2
7-methyl-5-phenyltetrazolo[1,5-c]quinazoline
Reactant of Route 3
7-methyl-5-phenyltetrazolo[1,5-c]quinazoline
Reactant of Route 4
Reactant of Route 4
7-methyl-5-phenyltetrazolo[1,5-c]quinazoline
Reactant of Route 5
Reactant of Route 5
7-methyl-5-phenyltetrazolo[1,5-c]quinazoline
Reactant of Route 6
Reactant of Route 6
7-methyl-5-phenyltetrazolo[1,5-c]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.